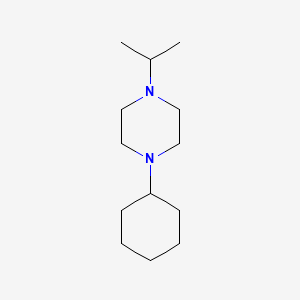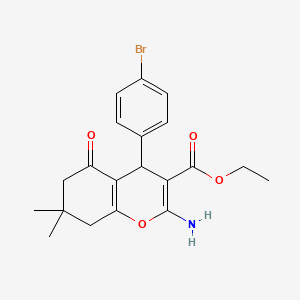![molecular formula C25H29N3O2 B10880363 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880363.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxybenzyl group, and a pyridylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
Scientific Research Applications
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may play a role in binding to these targets, while the piperazine ring can influence the overall conformation and activity of the molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE
- 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(4-ETHOXYBENZYL)PIPERAZINE
Uniqueness
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the pyridylmethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C25H29N3O2/c1-29-24-10-9-22(16-25(24)30-20-21-6-3-2-4-7-21)18-27-12-14-28(15-13-27)19-23-8-5-11-26-17-23/h2-11,16-17H,12-15,18-20H2,1H3 |
InChI Key |
PQTHPNLPQOMALV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880285.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10880295.png)
![2-Phenyl-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B10880310.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10880316.png)


![Ethyl 2-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10880331.png)
![[(5E)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10880339.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10880344.png)

![3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10880369.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide](/img/structure/B10880373.png)
![(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880377.png)
![3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10880379.png)
